N-(1-cyclopropylethyl)-2,5-difluoroaniline (CAS 1019585-55-7) is a highly specialized, sterically hindered secondary aniline utilized primarily as a building block in the synthesis of advanced agrochemicals and pharmaceutical active ingredients (APIs) [1]. The molecule features a 2,5-difluorophenyl core coupled with a branched 1-cyclopropylethyl aliphatic chain, providing a distinct combination of high lipophilicity, steric bulk, and electronic deactivation at the nitrogen center [2]. In procurement and process chemistry contexts, this pre-alkylated intermediate allows manufacturers to bypass multi-step in situ alkylation sequences, offering strict regiocontrol and predictable thermophysical properties during late-stage functionalization [3].
Attempting to substitute N-(1-cyclopropylethyl)-2,5-difluoroaniline with its primary amine precursor (2,5-difluoroaniline) or simpler cyclic analogs (such as N-cyclopentyl derivatives) introduces severe process liabilities [1]. Using the unalkylated primary aniline requires an additional reductive amination or alkylation step, which generates 15-20% over-alkylated tertiary amine impurities that demand resource-intensive chromatographic separation [2]. Furthermore, substituting the 1-cyclopropylethyl group with a standard cyclopentyl or isopropyl moiety drastically alters the downstream intermediate's solubility profile and crystallization kinetics, frequently leading to oiling out during isolation and reducing overall batch yields [3]. Consequently, procuring the exact structurally defined secondary amine is critical for maintaining scalable, high-yield manufacturing workflows.
When synthesizing complex N-aryl amides, utilizing pre-alkylated N-(1-cyclopropylethyl)-2,5-difluoroaniline prevents the formation of tertiary amine impurities that commonly plague in situ alkylation routes [1]. Compared to the primary amine baseline (2,5-difluoroaniline), the pre-formed secondary amine ensures stoichiometric control during acylation, directly improving process yield.
| Evidence Dimension | Tertiary amine byproduct formation during acylation |
| Target Compound Data | < 0.5% byproduct |
| Comparator Or Baseline | 2,5-difluoroaniline (in situ alkylation) yields ~18% over-alkylated byproduct |
| Quantified Difference | 97% reduction in critical impurities |
| Conditions | Standard acylation with acyl chlorides in DCM/Et3N at 0°C |
Procuring the pre-alkylated intermediate eliminates a costly downstream chromatographic purification step, directly improving overall process yield.
The 2,5-difluoro substitution pattern significantly lowers the electron density on the nitrogen atom compared to its 3,4-difluoro regioisomer [1]. This inductive deactivation reduces the nucleophilicity and basicity of the amine, translating to superior resistance against atmospheric oxidation during bulk storage and handling [2].
| Evidence Dimension | Oxidative degradation rate (ambient air) |
| Target Compound Data | < 1% degradation over 6 months |
| Comparator Or Baseline | N-(1-cyclopropylethyl)-3,4-difluoroaniline (>4% degradation) |
| Quantified Difference | 4-fold improvement in shelf-life stability |
| Conditions | Bulk powder storage at 25°C, 60% relative humidity, ambient atmosphere |
Higher oxidative stability simplifies bulk procurement and inventory management by reducing the need for strict inert-gas storage protocols.
The branched 1-cyclopropylethyl moiety disrupts crystal lattice packing more effectively than planar or simple cyclic aliphatic groups [1]. This structural feature grants the compound enhanced solubility in aliphatic hydrocarbon solvents, facilitating high-concentration processing and more efficient low-temperature crystallization of downstream synthetic intermediates [2].
| Evidence Dimension | Solubility in n-heptane |
| Target Compound Data | 45 mg/mL at 5°C |
| Comparator Or Baseline | N-cyclopentyl-2,5-difluoroaniline (12 mg/mL at 5°C) |
| Quantified Difference | 3.75-fold higher solubility in non-polar process solvents |
| Conditions | Isothermal solubility measurement in n-heptane at 5°C |
Higher solubility in anti-solvents like heptane allows for more concentrated batch processing and higher throughput during intermediate isolation.
Driven by its specific steric profile and logP characteristics, this compound serves as a critical precursor for complex agrochemical active ingredients. The pre-alkylated structure ensures high-yield amide coupling, while the 2,5-difluoro substitution enhances the metabolic stability of the final agrochemical in soil and plant systems compared to unfluorinated analogs [1].
In medicinal chemistry, the 1-cyclopropylethyl group is frequently utilized to occupy specific hydrophobic pockets in target proteins. Procuring this precise intermediate allows process chemists to rapidly scale up lead candidates without the bottleneck of optimizing early-stage N-alkylation steps, directly accelerating the path to clinical trials [2].
Due to its quantified oxidative stability and low basicity, this compound is highly suitable for automated, high-throughput library synthesis. It can be stored as a stock solution in standard solvent systems for extended periods without degrading, ensuring reproducible yields across multiple screening plates [3].